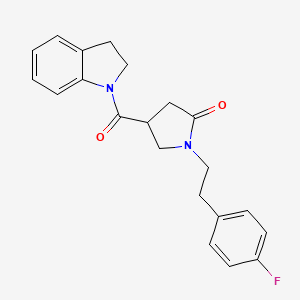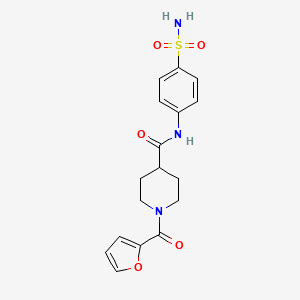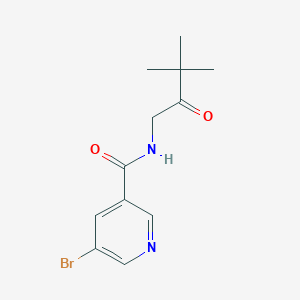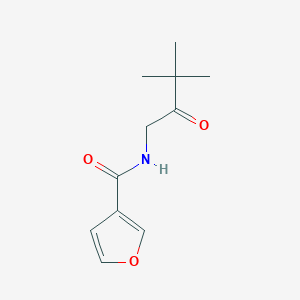
(2-Oxo-2H-quinoxalin-1-yl)-acetic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Oxo-2H-quinoxalin-1-yl)-acetic acid methyl ester, also known as Methyl 2-(quinoxalin-2-yl)acetate, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and biology. This compound belongs to the class of quinoxaline derivatives, which have been found to possess various biological activities such as antimicrobial, antiviral, antitumor, and anti-inflammatory properties.
科学的研究の応用
(2-Oxo-2H-quinoxalin-1-yl)-acetic acid methyl ester has been found to possess various biological activities that make it a potential candidate for drug discovery and development. Studies have shown that this compound exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been found to possess antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. Furthermore, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of (2-Oxo-2H-quinoxalin-1-yl)-acetic acid methyl ester is not fully understood, but studies have suggested that it may exert its biological activities through various pathways. For example, it has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. Additionally, it has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce various biochemical and physiological effects in cells and organisms. For example, it has been found to induce DNA damage and inhibit DNA synthesis in cancer cells, leading to cell death. Additionally, it has been found to inhibit the growth of bacterial and fungal strains by disrupting their cell membranes and inhibiting their metabolic pathways. Furthermore, this compound has been found to reduce the production of pro-inflammatory cytokines in cells, leading to a reduction in inflammation.
実験室実験の利点と制限
The advantages of using (2-Oxo-2H-quinoxalin-1-yl)-acetic acid methyl ester in lab experiments include its high purity and yield, as well as its potential applications in drug discovery and development. However, there are also limitations to its use, such as its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research and development of (2-Oxo-2H-quinoxalin-1-yl)-acetic acid methyl ester. One potential direction is the development of new anticancer drugs based on this compound, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound. Furthermore, there is potential for the development of new antibiotics based on this compound, as well as the development of new anti-inflammatory drugs. Overall, this compound has shown great potential in various scientific research applications, and further studies are needed to fully explore its potential.
合成法
The synthesis of (2-Oxo-2H-quinoxalin-1-yl)-acetic acid methyl ester is a multi-step process that involves the reaction of 2-nitroaniline with ethyl oxalate to form 2-(nitrophenyl)oxalate. This intermediate is then reacted with hydrazine hydrate to form 2-(hydrazinylidene)oxalate, which is subsequently reacted with methyl chloroacetate to form the final product, this compound 2-(quinoxalin-2-yl)acetate. The synthesis method has been optimized to yield high purity and high yield of the product, making it suitable for further research applications.
特性
IUPAC Name |
methyl 2-(2-oxoquinoxalin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(15)7-13-9-5-3-2-4-8(9)12-6-10(13)14/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURNLKVJZUVNAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2N=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)



![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)
![3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7595732.png)


